![molecular formula C10H9N3O B2965203 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile CAS No. 1782796-43-3](/img/structure/B2965203.png)

3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

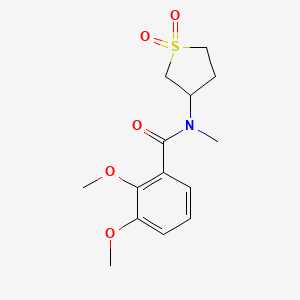

Descripción

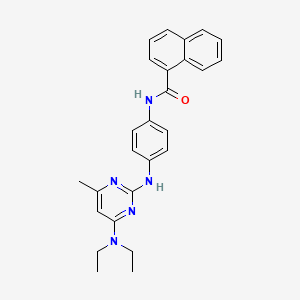

The compound “3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile” is a chemical substance with the CAS Number: 1782796-43-3 . Its IUPAC name is 3-isopropylisoxazolo[5,4-b]pyridine-5-carbonitrile . The molecular weight of this compound is 187.2 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

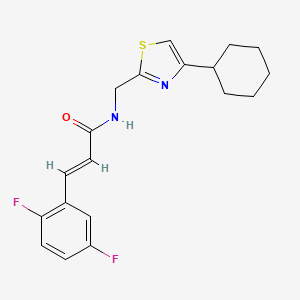

Ring Transformations and Cyclization Reactions

Studies have explored the cyclization reactions involving compounds similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile. For instance, Kalogirou et al. (2015) investigated the cyclisation reactions of certain phenol and pyridinol derivatives, leading to the formation of oxazolopyridine and benzoxazole derivatives under specific conditions (Kalogirou et al., 2015).

Synthesis and Fluorescent Properties

Research on the synthesis of oxazolo pyridine derivatives and their fluorescent properties has been conducted. Rangnekar and Rajadhyaksha (1986) synthesized oxazolo pyridine derivatives and evaluated their fluorescent properties, which could have implications in materials science (Rangnekar & Rajadhyaksha, 1986).

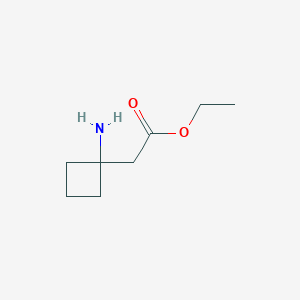

Alkylation Studies

Alkylation studies of structures similar to this compound have been conducted to understand their reactivity and potential applications. Dilmaç et al. (2014) studied the alkylation at specific positions of a polyhydroxylated-cyano-piperidine scaffold, providing insights into the scope and limitations of these reactions (Dilmaç et al., 2014).

Antibacterial Activity

Compounds structurally related to this compound have been investigated for their potential antibacterial properties. Hamid and Shehta (2018) studied the antibacterial activity of pyrimidine derivatives, providing insights that could be relevant for similar oxazolopyridine compounds (Hamid & Shehta, 2018).

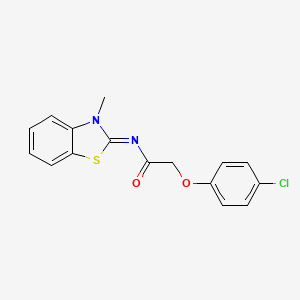

Inhibitory Properties

Studies have also focused on the inhibitory properties of oxazolopyridine derivatives. Matsumoto et al. (2011) examined a compound that behaved as an inhibitor in certain conditions, providing a model for understanding the inhibitory potential of similar compounds (Matsumoto et al., 2011).

Synthesis and Screening of Derivatives

Further research includes the synthesis and screening of oxazolopyridine derivatives for various properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including compounds similar to this compound, and evaluated them for antimicrobial and antioxidant activity (Flefel et al., 2018).

Photophysical Properties

The study of photophysical properties of related compounds has also been a focus. Shatsauskas et al. (2019) developed methods for preparing oxazolopyridinones and studied their photophysical properties, which can offer insights into the applications of similar compounds (Shatsauskas et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds, such as isoxazolo[4,5-b]pyridine derivatives, have been studied as inhibitors of cytochrome p450 cyp17 , which is responsible for the biosynthesis of precursors of both androgens and estrogen .

Mode of Action

Similar compounds have been shown to inhibit the activity of cytochrome p450 cyp17 , potentially affecting the biosynthesis of androgens and estrogen .

Biochemical Pathways

If it acts similarly to other isoxazolo[4,5-b]pyridine derivatives, it may affect the biosynthesis of androgens and estrogen by inhibiting cytochrome p450 cyp17 .

Result of Action

Similar compounds have been shown to display a variety of biological activities, such as antibacterial, anticancer, and antiproliferative effects .

Propiedades

IUPAC Name |

3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBZXQNOAUXFBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC2=C1C=C(C=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide](/img/structure/B2965120.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2965128.png)

![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)

![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)

![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)

![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2965141.png)